3-(5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process often requires specific conditions such as temperature, pressure, and catalysts.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (heat, light, etc.), and its reactivity .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 3-(oxazol-5-yl)indoles, including structures related to "3-(5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole," has been achieved through aza-Wittig type reactions. This methodology facilitates the production of pimprinine type alkaloids, demonstrating the compound's utility in the synthesis of complex organic structures (Molina, Fresneda, & Almendros, 1993).
Antimicrobial and Antioxidant Evaluation
- Novel 4-substituted-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These derivatives, related to the compound , show promise in inhibiting microbial growth and scavenging free radicals, indicating potential applications in the development of new antimicrobial and antioxidant agents (Baytas et al., 2012).
Antimicrobial Activity of Indole Derivatives
- The antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives has been explored, showing potent antibacterial and antifungal effects. These findings highlight the potential of indole derivatives in combating various microbial infections, which could be relevant for the compound "this compound" (El-Sayed, Abdel Megeid, & Abbas, 2011).
Application in the Synthesis of Heterocyclic Compounds
- Research has shown that indole derivatives can be utilized in the synthesis of various heterocyclic compounds, such as thiazolo[3,2-a]indoles, through one-pot regioselective synthesis methods. These synthetic approaches provide valuable insights into the versatility of indole derivatives in organic synthesis and the potential applications of "this compound" in creating complex molecular structures (Majumdar & Nath, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-11(2)8-9-21-16-19-18-15(20(16)3)13-10-17-14-7-5-4-6-12(13)14/h4-7,10-11,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAZKYBFNFCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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